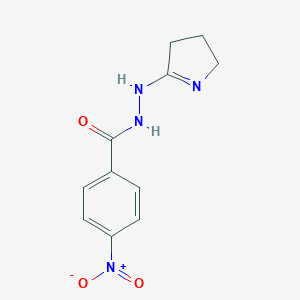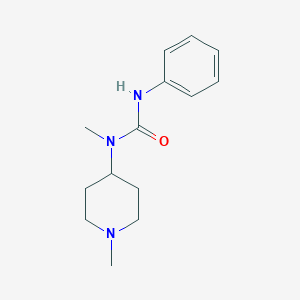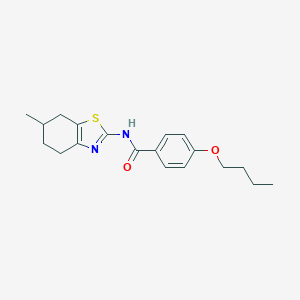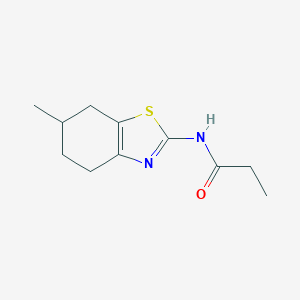![molecular formula C16H24N4S B256682 N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine, also known as DMTBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is not fully understood. However, it has been suggested that N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine may act as an acetylcholinesterase inhibitor, which could potentially lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may help to improve cognitive function and memory.
Biochemical and Physiological Effects:
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can inhibit acetylcholinesterase activity, which could potentially lead to an increase in acetylcholine levels in the brain. In addition, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have antioxidant activity, which could help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine in lab experiments is its relatively simple synthesis method. In addition, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been shown to have low toxicity in animal studies. However, one limitation of using N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine in lab experiments is its limited solubility in water, which could make it difficult to use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine. One area of interest is the development of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine-based therapies for the treatment of neurodegenerative disorders. In addition, further studies are needed to better understand the mechanism of action of N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine and its potential applications in various fields, including organic synthesis and material science.
Métodos De Síntesis
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can be synthesized using a multi-step process that involves the reaction of 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-4,9-dione with N,N-dimethylpropane-1,3-diamine. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been used as a reagent for the preparation of various compounds, including chiral sulfoxides and sulfones. In material science, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has been investigated for its use as a co-catalyst in the production of polyurethane foams. In biomedical research, N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has shown potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
|---|---|
Fórmula molecular |
C16H24N4S |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
N//',N//'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H24N4S/c1-11-5-6-12-13(9-11)21-16-14(12)15(18-10-19-16)17-7-4-8-20(2)3/h10-11H,4-9H2,1-3H3,(H,17,18,19) |
Clave InChI |
XMQFVSRCQXMPFZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCN(C)C |
SMILES canónico |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)

